molecular formula C9H5F3N4 B1487246 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole CAS No. 2231674-74-9

5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole

Cat. No.: B1487246
CAS No.: 2231674-74-9
M. Wt: 226.16 g/mol
InChI Key: NMORRIKFCCTPCK-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole typically involves multiple steps, starting from commercially available precursorsThis process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a photocatalyst like Ir(dF(CF₃)ppy)₂(dtbbpy) under visible light irradiation .

The diazirine ring can be formed by reacting a suitable precursor with a diazo compound under controlled conditions. The final step involves the cyclization of the intermediate to form the indazole ring, which can be achieved using palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce indazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole involves the formation of reactive intermediates upon exposure to light. The trifluoromethyl group enhances the stability of these intermediates, allowing them to participate in various chemical reactions. The compound can interact with molecular targets such as proteins and nucleic acids, leading to covalent modifications that can be studied to understand biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1H-indazole
  • 3-(Trifluoromethyl)-1H-pyrazole
  • 3-(Trifluoromethyl)-1H-pyrrole

Uniqueness

5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct photoreactive properties, making it particularly useful in applications requiring light-induced reactions. Additionally, the indazole moiety provides a versatile scaffold for further functionalization and optimization in drug design .

Properties

IUPAC Name

5-[3-(trifluoromethyl)diazirin-3-yl]-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4/c10-9(11,12)8(15-16-8)6-1-2-7-5(3-6)4-13-14-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMORRIKFCCTPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3(N=N3)C(F)(F)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
Reactant of Route 2
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
Reactant of Route 3
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
Reactant of Route 4
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
Reactant of Route 5
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
Reactant of Route 6
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole

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